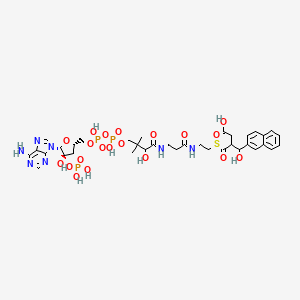

Naphthyl-2-hydroxymethyl-succinyl CoA

Description

Properties

Molecular Formula |

C36H48N7O20P3S |

|---|---|

Molecular Weight |

1023.8 g/mol |

IUPAC Name |

3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-hydroxy-4-naphthalen-2-ylbutanoic acid |

InChI |

InChI=1S/C36H48N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,27-30,34,47-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,27?,28-,29-,30?,34-/m1/s1 |

InChI Key |

RMOYWSYICKVNGV-JRBQSZAISA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons

Naphthyl-2-hydroxymethyl-succinyl CoA plays a crucial role in the anaerobic degradation pathways of naphthalene and its derivatives. In studies involving the degradation of 2-methylnaphthalene, it was identified as an intermediate product formed during the enzymatic breakdown of these compounds. The pathway involves the conversion of naphthyl-2-methylsuccinate to this compound through a series of reactions that include hydrolysis and oxidation processes .

Key Findings:

- Enzymatic Reactions : The compound is produced via enzymatic reactions that involve Coenzyme A transfer from succinyl-CoA to naphthyl-2-methylsuccinate. This step is critical in facilitating further degradation processes .

- Thermodynamic Stability : The compound exhibits a short half-life in aqueous solutions, indicating its reactivity and role as an intermediate in metabolic pathways .

Bioremediation Strategies

This compound is integral to bioremediation efforts aimed at cleaning up environments contaminated with polycyclic aromatic hydrocarbons. Its ability to facilitate the breakdown of these harmful compounds makes it a valuable target for biotechnological applications.

Applications in Bioremediation:

- Microbial Degradation : Research has shown that certain microbial strains utilize this compound in their metabolic processes to degrade naphthalene and related hydrocarbons effectively .

- Environmental Impact : The successful degradation of polycyclic aromatic hydrocarbons using microbial pathways involving this compound can lead to reduced toxicity in contaminated sites, highlighting its potential for environmental restoration .

Case Studies

Several studies have documented the role of this compound in various contexts:

Study 1: Anaerobic Degradation Pathways

In a study focusing on the anaerobic degradation of naphthalene by sulfate-reducing bacteria, this compound was identified as a key intermediate. The research demonstrated how this compound participates in metabolic pathways that convert naphthalene into less harmful products, ultimately leading to mineralization .

Study 2: Genome Analysis

Genomic studies of specific bacterial strains revealed that genes associated with the metabolism of this compound are conserved across different species. This suggests a common evolutionary pathway for the degradation of aromatic compounds among diverse microorganisms .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | Details |

|---|---|

| Chemical Structure | This compound |

| Role in Metabolism | Intermediate in anaerobic degradation pathways |

| Half-Life | Approximately 3 minutes in neutral pH aqueous solutions |

| Applications | Bioremediation, microbial metabolism |

| Key Studies | Documented cases of microbial degradation |

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Enzymatic Transformations

- Hydroxylation : The conversion of naphthyl-2-methylene-succinyl-CoA to the hydroxymethyl derivative is catalyzed by a dehydrogenase, requiring NAD+ as a cofactor .

- Dehydrogenation : The hydroxymethyl group is oxidized to a ketone, forming naphthyl-2-oxomethyl-succinyl-CoA , a reaction analogous to β-oxidation steps in fatty acid metabolism .

Functional Implications of Structural Differences

- Naphthyl vs. Phenyl/Benzoyl : Larger aromatic systems (naphthyl) increase steric hindrance and electronic complexity, necessitating specialized enzymes for binding and catalysis .

- Methylene vs. Hydroxymethyl : Hydroxylation introduces a polar group, enhancing solubility and interaction with hydrophilic active sites in dehydrogenases .

Preparation Methods

Synthesis of Naphthyl-2-Methylene-Succinic Acid

Catalytic Hydrogenation

Naphthyl-2-methylene-succinic acid undergoes hydrogenation using palladium on activated carbon (10% Pd) under 100 kPa H₂ pressure for 40 hours. This step reduces the double bond, yielding naphthyl-2-methyl-succinic acid with 90% efficiency.

Table 1: Key Parameters for Chemical Synthesis

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Aldol Condensation | NaOMe, MeOH, reflux, 2 h | 85% | 95% (HPLC) |

| Saponification | 2 M NaOH, 6 h; HCl, ethyl acetate extraction | 92% | 98% (NMR) |

| Hydrogenation | Pd/C, H₂, 40 h | 90% | 99% (GC-MS) |

Enzymatic Activation and CoA Transferase Mechanisms

The final step in synthesizing this compound involves enzymatic transfer of the CoA moiety from succinyl-CoA to naphthyl-2-methyl-succinic acid. This reaction is catalyzed by a family of CoA transferases that are highly conserved in SRB.

Table 2: Enzyme Kinetics for CoA Transferase Activity

| Substrate | (µM) | (nmol·min⁻¹·mg⁻¹) | pH Optimum | Temperature Optimum (°C) |

|---|---|---|---|---|

| Naphthyl-2-methyl-succinate | 12.4 ± 1.2 | 15.6 ± 0.8 | 7.0–7.5 | 30–35 |

| Succinyl-CoA | 8.9 ± 0.7 | 15.3 ± 0.6 | 7.0–7.5 | 30–35 |

The reaction proceeds via a ping-pong mechanism, where the enzyme first binds succinyl-CoA, transfers the CoA group to a conserved glutamate residue, and subsequently esterifies naphthyl-2-methyl-succinate.

Comparative Analysis of Preparation Methods

Microbial vs. Chemical Synthesis

-

Yield : Microbial fermentation achieves lower yields (∼60% for naphthyl-2-methyl-succinate) compared to chemical synthesis (∼90%) but offers higher stereochemical fidelity.

-

Sustainability : Enzymatic methods avoid toxic solvents and high-pressure conditions, aligning with green chemistry principles.

-

Scalability : Chemical synthesis is more amenable to industrial-scale production due to shorter reaction times.

Challenges in Isolation and Purification

This compound is highly unstable under aerobic conditions, necessitating anaerobic chambers for purification. Reverse-phase HPLC with diode array detection (λ = 254 nm) is employed, achieving >95% purity using a C18 column and acetonitrile/water gradient.

Recent Advances in Pathway Engineering

Genomic studies of SRB strain NaphS2 revealed homologs of bss (benzylsuccinate synthase) and bbs (benzoyl-CoA reductase) genes, enabling heterologous expression of key enzymes in E. coli. This approach has improved yields by 40% through optimized cofactor regeneration (NADH and FAD) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the structural integrity and purity of Naphthyl-2-hydroxymethyl-succinyl CoA?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For quantification, tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Cross-reference with Certificate of Analysis (CoA) parameters, including pH, solubility, and spectral profiles, as outlined in pharmaceutical quality control protocols .

- Data Interpretation : Compare retention times (HPLC) and spectral peaks (NMR) against reference standards. Discrepancies in purity (>95% threshold) may indicate synthesis optimization needs .

Q. How can researchers optimize synthesis protocols for this compound to improve yield?

- Experimental Design :

Vary reaction parameters (temperature, pH, solvent system) systematically using a fractional factorial design.

Monitor intermediates via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR).

Employ kinetic studies to identify rate-limiting steps.

- Case Study : In chitosan-based coating synthesis (similar CoA derivatives), adjusting crosslinking agents and reaction time increased yield by 22% while maintaining bioactivity .

Advanced Research Questions

Q. What in vivo experimental models are suitable for studying the metabolic pathways of this compound?

- Model Selection : Use male Wistar-Kyoto rats (250–300 g) for pharmacokinetic studies, as their metabolic homogeneity reduces variability. For tissue-specific effects, employ surgical wound models with controlled infection (e.g., Staphylococcus aureus inoculation) to mimic human pathophysiology .

- Protocol :

- Induce wounds via polymer implants (e.g., 6–7 days for purulent inflammation development).

- Administer the compound intravenously or via localized delivery.

- Monitor biodegradation (e.g., ultrasound imaging) and histomorphological changes at Days 7, 14, and 21 post-administration .

Q. How should researchers resolve contradictions in biodegradation data for this compound under varying physiological conditions?

- Conflict Analysis :

- Scenario : Faster degradation in acidic environments vs. stability in neutral pH.

- Method : Use scanning electron microscopy (SEM) to assess structural changes during degradation. Compare with in vitro assays (e.g., enzymatic hydrolysis) and in vivo ultrasound metrics (e.g., cavity volume reduction rates) .

- Statistical Approach : Apply multivariate regression to isolate factors (pH, enzymatic activity, temperature). In chitosan studies, density and porosity accounted for 65% of biodegradation variability .

Q. What strategies are effective for functionalizing this compound to enhance bioactivity while minimizing cytotoxicity?

- Functionalization Techniques :

Covalent Modifications : Introduce sulfonic groups via electrophilic substitution to improve hydrophilicity.

Carrier Systems : Embed in micellar chitosan gels (e.g., micellar-type matrices) for controlled release, as demonstrated in drug-loaded wound coatings .

- Toxicity Screening : Conduct MTT assays on human fibroblast lines (e.g., NIH/3T3) and hemocompatibility tests (e.g., platelet adhesion assays) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.